molecular formula C17H23NO3 B135537 2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- CAS No. 136410-23-6

2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)-

Cat. No. B135537
M. Wt: 289.4 g/mol
InChI Key: HTXJLXOUZKPALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BHPOH and is a chiral molecule that exists in two enantiomeric forms. BHPOH has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

BHPOH acts as a nucleophile in many reactions due to the presence of the pyrrolidinone ring. It can also act as a hydrogen bond donor and acceptor due to the presence of the hexyloxy group. BHPOH has been shown to form inclusion complexes with various drugs, which can enhance their solubility and bioavailability.

Biochemical And Physiological Effects

BHPOH has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. BHPOH has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

BHPOH has several advantages for lab experiments, including its low toxicity and easy synthesis. However, its low solubility in water can limit its use in some experiments. BHPOH can also be expensive to synthesize, which can limit its availability for some researchers.

Future Directions

There are several potential future directions for BHPOH research, including its use as a drug delivery agent, its potential use in the treatment of neurological disorders, and its use in asymmetric synthesis. BHPOH could also be studied for its potential use in other applications such as materials science and catalysis.
Conclusion:
In conclusion, BHPOH is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been extensively studied. BHPOH has shown promise as a drug delivery agent and in the treatment of various diseases, making it an exciting area of research for the future.

Scientific Research Applications

BHPOH has been used in various scientific research applications, including as a building block for the synthesis of other compounds. It has also been used as a chiral auxiliary in asymmetric synthesis. BHPOH has been studied for its potential use as a drug delivery agent due to its ability to form inclusion complexes with various drugs.

properties

CAS RN

136410-23-6

Product Name

2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)-

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

1-benzoyl-5-hexoxypyrrolidin-2-one

InChI

InChI=1S/C17H23NO3/c1-2-3-4-8-13-21-16-12-11-15(19)18(16)17(20)14-9-6-5-7-10-14/h5-7,9-10,16H,2-4,8,11-13H2,1H3

InChI Key

HTXJLXOUZKPALA-UHFFFAOYSA-N

SMILES

CCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2

synonyms

2-Pyrrolidinone, 1-benzoyl-5-(hexyloxy)-, (+-)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

16 cm3 of a 1.6M solution of butyllithium in hexane is added at -70° C. to 4.5 g of 5-n-hexyloxy pyrrolidin-2-one in solution in 130 cm3 of anhydrous tetrahydrofuran. Agitation is carried out for 20 minutes at -70° C. and under the same conditions a solution of 3.4 g of benzoyl chloride in 20 cm3 of tetrahydrofuran is added. After allowing to return to ambient temperature and concentration under reduced pressure, the residue is chromatographed on silica (eluent: toluene-ethyl acetate 8-2). 3.3 g of the product sought is obtained.
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